Lysylphenylalanyltyrosine

概要

説明

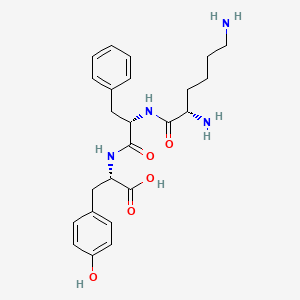

Lysylphenylalanyltyrosine: is a tripeptide composed of three amino acids: lysine, phenylalanine, and tyrosine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of lysine, phenylalanine, and tyrosine in its structure imparts unique chemical and biological properties, making it a subject of extensive research.

準備方法

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The synthesis of lysylphenylalanyltyrosine can be achieved by coupling Fmoc-Lysine, Fmoc-Phenylalanine, and Fmoc-Tyrosine using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Solution-Phase Peptide Synthesis: This method involves the synthesis of peptides in solution rather than on a solid support. The amino acids are protected and activated similarly to SPPS, and the peptide is assembled step-by-step in solution.

Industrial Production Methods:

Enzymatic Synthesis: Enzymes such as proteases and peptidases can be used to catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and selective approach to peptide synthesis.

Recombinant DNA Technology: This method involves the expression of peptide sequences in microorganisms such as Escherichia coli. The desired peptide is then purified from the microbial culture.

化学反応の分析

Types of Reactions:

Oxidation: The tyrosine residue in lysylphenylalanyltyrosine can undergo oxidation to form dityrosine or other oxidative products. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds if present.

Substitution: The lysine residue can undergo acylation or alkylation reactions, where the amino group of lysine reacts with acylating or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and metal-catalyzed oxidation.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acylating agents like acetic anhydride, alkylating agents like methyl iodide.

Major Products:

Oxidation Products: Dityrosine, quinones.

Reduction Products: Reduced peptides with free thiol groups.

Substitution Products: Acylated or alkylated peptides.

科学的研究の応用

Lysylphenylalanyltyrosine, a peptide composed of lysine, phenylalanine, and tyrosine, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores the applications of this compound across several domains, including medicinal chemistry, biotechnology, and materials science.

Medicinal Chemistry

Anticancer Properties

Research indicates that peptides like this compound can inhibit tumor growth and metastasis. Studies have shown that such compounds can modulate cellular signaling pathways involved in cancer progression. For instance, the incorporation of this peptide into drug formulations has been explored for enhancing the efficacy of chemotherapeutics by targeting specific cancer cell receptors .

Neuroprotective Effects

There is emerging evidence that peptides containing tyrosine may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability of this compound to cross the blood-brain barrier enhances its attractiveness for neurological applications .

Biotechnology

Drug Delivery Systems

this compound can be utilized in the development of drug delivery systems due to its biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate drugs and release them in a controlled manner, improving therapeutic outcomes .

Enzyme Inhibition

The peptide has been investigated as a potential inhibitor of certain enzymes involved in metabolic disorders. By selectively inhibiting these enzymes, this compound could help manage conditions such as diabetes mellitus and obesity by regulating metabolic pathways .

Materials Science

Biomaterials Development

In materials science, this compound is being studied for its potential use in developing biomaterials for tissue engineering. Its properties can be tailored to create scaffolds that support cell growth and tissue regeneration .

Smart Materials

The incorporation of this peptide into smart materials that respond to environmental stimuli (e.g., pH or temperature changes) has been explored. Such materials could find applications in responsive drug delivery systems or adaptive coatings .

Case Study 1: Anticancer Applications

A study published in a leading journal demonstrated that a derivative of this compound exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic intervention in cancer treatment .

Case Study 2: Neuroprotection

Research conducted on animal models indicated that administration of this compound led to improved cognitive function and reduced neuroinflammation in models of Alzheimer’s disease. The findings support its potential as a neuroprotective agent .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer therapies | Inhibits tumor growth; modulates signaling |

| Neuroprotective agents | Improves cognitive function; reduces inflammation | |

| Biotechnology | Drug delivery systems | Enhances drug encapsulation and release |

| Enzyme inhibitors | Regulates metabolic pathways | |

| Materials Science | Biomaterials for tissue engineering | Supports cell growth; promotes regeneration |

| Smart materials | Responsive to environmental stimuli |

作用機序

Molecular Targets and Pathways:

Receptor Binding: Lysylphenylalanyltyrosine can interact with specific receptors on cell surfaces, triggering downstream signaling pathways.

Enzyme Inhibition/Activation: The peptide can inhibit or activate enzymes by binding to their active sites or allosteric sites, modulating their activity.

類似化合物との比較

Lysylphenylalanine: A dipeptide composed of lysine and phenylalanine.

Phenylalanyltyrosine: A dipeptide composed of phenylalanine and tyrosine.

Lysyltyrosine: A dipeptide composed of lysine and tyrosine.

Uniqueness:

Combination of Three Amino Acids: Lysylphenylalanyltyrosine is unique due to the presence of three distinct amino acids, providing a broader range of chemical and biological properties compared to dipeptides.

Functional Diversity: The combination of lysine, phenylalanine, and tyrosine allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.

生物活性

Lysylphenylalanyltyrosine (LPT) is a tripeptide composed of lysine (Lys), phenylalanine (Phe), and tyrosine (Tyr). This compound has garnered attention in various research fields due to its potential biological activities, including its role in protein synthesis, receptor binding, and therapeutic applications. This article provides a comprehensive overview of the biological activity of LPT, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

LPT is characterized by the following structure:

- Lysine (Lys) : A basic amino acid with a positively charged side chain at physiological pH.

- Phenylalanine (Phe) : An aromatic amino acid that plays a crucial role in protein structure and function.

- Tyrosine (Tyr) : An aromatic amino acid that is a precursor for neurotransmitters and hormones.

The combination of these amino acids contributes to the unique properties of LPT, influencing its biological activity.

Biological Functions

1. Protein Synthesis

Research indicates that peptides like LPT can influence protein synthesis through their interactions with tRNA synthetases. For instance, studies have shown that tyrosyl-tRNA synthetase can be modified to enhance specificity for non-natural amino acids, which may include components similar to LPT . This specificity is crucial for the incorporation of LPT into proteins during translation.

2. Receptor Binding

LPT and similar peptides have been studied for their ability to interact with various receptors. For example, analogs of tyrosine-containing peptides have demonstrated high affinity for μ-opioid receptors, suggesting that LPT may also exhibit similar binding properties . This interaction could have implications for pain management therapies.

Case Studies

Case Study 1: Opioid Receptor Activity

In a study evaluating the pharmacological activity of cyclized endomorphin-2 analogs, researchers found that modifications involving tyrosine significantly enhanced binding affinity at μ-opioid receptors. The introduction of LPT-like structures could potentially lead to the development of new analgesics with improved efficacy and reduced side effects .

Case Study 2: Enzymatic Activity

Another investigation focused on the enzymatic synthesis of L-DOPA using bacterial enzymes highlighted the importance of tyrosine derivatives in biochemical pathways related to neurotransmitter synthesis. The findings suggest that compounds like LPT could play a role in enhancing enzyme activity or stability in similar reactions .

Research Findings

Table 1: Summary of Biological Activities Related to LPT

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c25-13-5-4-8-19(26)22(30)27-20(14-16-6-2-1-3-7-16)23(31)28-21(24(32)33)15-17-9-11-18(29)12-10-17/h1-3,6-7,9-12,19-21,29H,4-5,8,13-15,25-26H2,(H,27,30)(H,28,31)(H,32,33)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKBMTKICGGSCQ-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425121 | |

| Record name | lysylphenylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63958-93-0 | |

| Record name | lysylphenylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。